molecular formula C10H20O2S B8577452 3-[(Hept-1-en-1-yl)sulfanyl]propane-1,2-diol CAS No. 62155-58-2

3-[(Hept-1-en-1-yl)sulfanyl]propane-1,2-diol

Cat. No. B8577452
Key on ui cas rn: 62155-58-2
M. Wt: 204.33 g/mol
InChI Key: LZDQRRKABIOPMT-UHFFFAOYSA-N
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Patent
US04086278

Procedure details

Lithium (1.61 g., 0.234 eq.) cut into small pieces is added to 150 ml. of dry liquid ammonia with stirring. After 5 minutes, 100 ml. of dry ether is added followed by the dropwise addition of 1-ethylthio-1-heptene (18.6 g., 0.117 moles). At the end of the addition, the blue color of the solution disappears and the reaction mixture is a white milky suspension. Ammonium chloride (6.26 g., 0.117 moles) is added cautiously followed by 1-bromo-2,3-propanediol (19.9 g., 0.128 moles). After stirring for 30 minutes, the ammonia is allowed to evaporate and water and ether are added to the residue. The aqueous layer is extracted once with ether and the ether extracts are combined and dried over MgSO4. The residue obtained after concentration of the ether is distilled (bp 129°-133° C, 0.15 mm.) to afford 6 g. of a yellow liquid. The liquid is further purified by column chromatography on SilicAR, CC-7, eluting with acetone:chloroform (1:5) to afford 3-(1-heptenylthio)-1,2-propanediol as a colorless liquid (5.7 g., 23.9%); nD24.1 1.5091.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three
Quantity
6.26 g
Type
reactant
Reaction Step Four
Quantity
19.9 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Li].N.C([S:5][CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])C.[Cl-].[NH4+].Br[CH2:16][CH:17]([OH:20])[CH2:18][OH:19]>CCOCC>[CH:6]([S:5][CH2:16][CH:17]([OH:20])[CH2:18][OH:19])=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
18.6 g
Type
reactant
Smiles
C(C)SC=CCCCCC
Step Four
Name
Quantity
6.26 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
19.9 g
Type
reactant
Smiles
BrCC(CO)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to 150 ml
ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
to evaporate
ADDITION
Type
ADDITION
Details
water and ether are added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted once with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The residue obtained after concentration of the ether
DISTILLATION
Type
DISTILLATION
Details
is distilled (bp 129°-133° C, 0.15 mm.)
CUSTOM
Type
CUSTOM
Details
to afford 6 g
CUSTOM
Type
CUSTOM
Details
The liquid is further purified by column chromatography on SilicAR, CC-7
WASH
Type
WASH
Details
eluting with acetone:chloroform (1:5)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=CCCCCC)SCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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